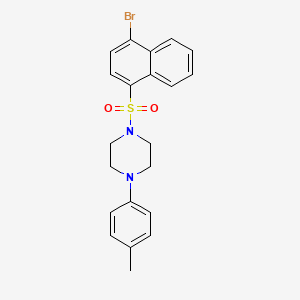

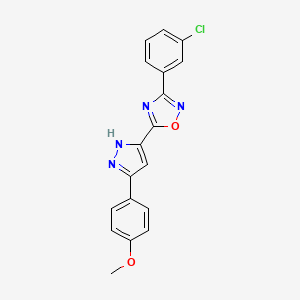

![molecular formula C16H22N6O2 B3018353 环戊基 4-(3-甲基-[1,2,4]三唑并[4,3-a]哒嗪-8-基)哌嗪-1-羧酸酯 CAS No. 1904372-25-3](/img/structure/B3018353.png)

环戊基 4-(3-甲基-[1,2,4]三唑并[4,3-a]哒嗪-8-基)哌嗪-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound , Cyclopentyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate, appears to be a derivative of bicyclic piperazine compounds that have been studied for their potential as adenosine A2A receptor antagonists. These compounds have shown high affinity and selectivity for the adenosine A2A receptor, which is a target of interest for therapeutic intervention in conditions such as Parkinson's disease. The structure-activity relationship (SAR) studies of these compounds have led to the identification of analogues with significant potency and selectivity, as well as improved metabolic stability .

Synthesis Analysis

The synthesis of related bicyclic piperazine derivatives involves the use of various capping groups on octahydropyrrolo[1,2-a]pyrazine and octahydropyrido[1,2-a]pyrazine cores. The synthesis process has been optimized to yield compounds with high affinity for the adenosine A2A receptor. Some of these compounds, such as the potent and selective A2A antagonist 26 h, have demonstrated a K(i) value of 0.2 nM, indicating a strong interaction with the receptor. Additionally, compounds 21a and 21c have shown improved metabolic stability, which is a desirable property for potential therapeutic agents .

Molecular Structure Analysis

The molecular structure of Cyclopentyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate is not explicitly detailed in the provided papers. However, the structure is likely to be similar to the other bicyclic piperazine derivatives mentioned, with a triazolotriazine or triazolopyrimidine core and a piperazine ring. The presence of a cyclopentyl group and a carboxylate moiety suggests additional lipophilicity and potential for interaction with biological targets .

Chemical Reactions Analysis

While the specific chemical reactions involving Cyclopentyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate are not described, the synthesis of related compounds using piperazine as a catalyst has been reported. Piperazine has been used as an efficient catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous media. This suggests that piperazine, as part of the compound's structure, may also play a role in facilitating certain chemical reactions, potentially including the formation of the triazolopyrazine core .

Physical and Chemical Properties Analysis

The physical and chemical properties of Cyclopentyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate are not directly provided. However, based on the properties of similar compounds, it can be inferred that these derivatives are likely to have high solubility in organic solvents and may exhibit good oral bioavailability, as indicated by the efficacy of compounds 21a, 21c, and 18a in rodent models when administered orally. The presence of a carboxylate group may also influence the compound's solubility in aqueous media and its overall stability .

科学研究应用

抗菌活性

哌嗪和三唑-哒嗪衍生物已被合成并评估其抗菌特性。一项研究表明,某些哌嗪甲酰胺衍生物对各种细菌和真菌菌株表现出显着的生长抑制作用,表明它们作为抗菌剂的潜力 (Patil 等,2021)。这表明所讨论的化合物在开发新的抗菌药物中可能具有类似的应用。

杂环化合物的合成

对哌嗪和三唑-哒嗪衍生物的研究促进了具有潜在治疗应用的杂环化合物的合成。例如,分子内环加成技术已被用来获得六氢[1,2,3]三唑并[1,5-a]哒嗪,作为各种缩合衍生物的前体 (Lukina 等,2005)。该合成途径可能与基于环戊基 4-(3-甲基-[1,2,4]三唑并[4,3-a]哒嗪-8-基)哌嗪-1-羧酸酯结构创建新的化学实体相关。

潜在抗菌剂的开发

另一项研究重点关注提高稠合杂环化合物的溶水性,从而发现了用于开发抗菌剂的新型结构先导化合物。极性哌嗪基团的引入显着增强了这些化合物的生物活性 (Guo,2009)。这表明对环戊基 4-(3-甲基-[1,2,4]三唑并[4,3-a]哒嗪-8-基)哌嗪-1-羧酸酯的哌嗪部分进行修饰可能导致有效的抗菌剂。

腺苷 A2a 受体拮抗作用

对哌嗪衍生的三唑[1,5-a]哒嗪的研究导致了合成对腺苷 A2a 受体具有中等结合亲和力和选择性的化合物,表明在治疗帕金森病等神经系统疾病中具有潜在应用 (Peng 等,2005)。这突出了环戊基 4-(3-甲基-[1,2,4]三唑并[4,3-a]哒嗪-8-基)哌嗪-1-羧酸酯衍生物被探索用于类似治疗用途的可能性。

未来方向

The future directions for research on “Cyclopentyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate” and similar compounds could include further exploration of their synthesis, biological activities, and potential applications. For instance, [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based compounds have been suggested for use as energetic materials , and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines have been suggested for the treatment of multifunctional diseases .

属性

IUPAC Name |

cyclopentyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O2/c1-12-18-19-15-14(17-6-7-22(12)15)20-8-10-21(11-9-20)16(23)24-13-4-2-3-5-13/h6-7,13H,2-5,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVPHOKGDZIAMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)OC4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

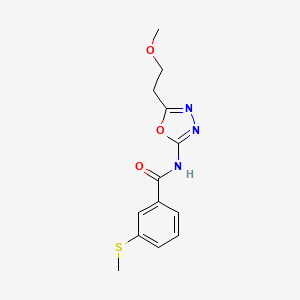

![(E)-N-[[1-(4-Hydroxybutan-2-yl)cyclobutyl]methyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B3018274.png)

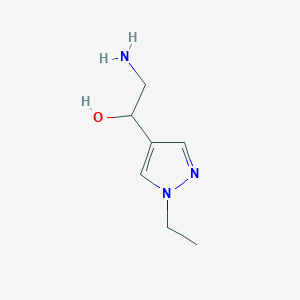

![1-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3018276.png)

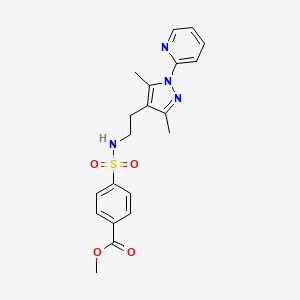

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B3018280.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B3018287.png)

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3018290.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-YL)amino]acetamide](/img/structure/B3018293.png)